Bucladesine Impurity 2 Bucladesine Impurity 2 Bucladesine Impurity 2 is an impurity of Bucladesine Sodium Salt.
Brand Name: Vulcanchem
CAS No.: 70253-67-7
VCID: VC0195684
InChI: InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20);
SMILES: CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O.[Na]
Molecular Formula: C14H17N5O7PNa
Molecular Weight: 421.28

Bucladesine Impurity 2

CAS No.: 70253-67-7

Cat. No.: VC0195684

Molecular Formula: C14H17N5O7PNa

Molecular Weight: 421.28

Purity: > 95%

* For research use only. Not for human or veterinary use.

Bucladesine Impurity 2 - 70253-67-7

Specification

CAS No. 70253-67-7
Molecular Formula C14H17N5O7PNa
Molecular Weight 421.28
Standard InChI InChI=1S/C14H18N5O7P.Na/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11;/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20);
SMILES CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O.[Na]

Introduction

Chemical Identity and Structural Properties

Bucladesine Impurity 2 is a derivative compound identified during the synthesis and formulation of Bucladesine (dibutyryl cyclic adenosine monophosphate), a cell-permeable cAMP analogue widely used in research and therapeutic applications. The compound exists in different salt forms, with sodium and tetrabutylammonium variants being the most commonly characterized.

Chemical Identification Data

The compound is primarily identified through its unique chemical signature and physical properties. Table 1 summarizes the key identifying characteristics of Bucladesine Impurity 2.

Table 1: Chemical Identification Parameters of Bucladesine Impurity 2

ParameterSpecification
CAS Number70253-67-7
Molecular FormulaC14H17N5NaO7P
Molecular Weight421.28 g/mol
AppearanceWhite to off-white solid
IUPAC NameSodium (4aR,6R,7R,7aS)-6-(6-butyramido-9H-purin-9-yl)-7-hydroxytetrahydro-4H-furo[3,2-d][1,3,] dioxaphosphinin-2-olate 2-oxide
Storage Requirement-20°C

The comprehensive chemical identification data provides researchers with essential information for verification and quality control purposes in pharmaceutical development and production settings .

Alternative Salt Forms

An important tetrabutylammonium salt variant of Bucladesine Impurity 2 has also been characterized, featuring different physicochemical properties that make it suitable for specific analytical applications.

Table 2: Properties of Bucladesine Impurity 2 (Tetrabutylammonium Salt)

ParameterSpecification
Molecular FormulaC14H17N5O7P·C16H36N
Molecular Weight398.29 + 242.47 g/mol
SMILES NotationCCC(CN+(CCCC)CCCC)=O.[O-]P1OCC@([H])[C@@]4([H])O1

Relationship to Parent Compound

Bucladesine Impurity 2 is structurally related to Bucladesine Sodium (DC2797), which functions as a cell-permeable cAMP analog activating cAMP-dependent protein kinase (PKA) and inhibiting phosphodiesterase (PDE). Understanding this relationship is crucial for quality control in pharmaceutical formulations.

Comparative Analysis with Parent Compound

The parent compound, Bucladesine sodium, has been extensively studied for its pharmacological properties. As a cAMP analog, it demonstrates significant anti-inflammatory activity and functions as a PKA activator. These properties make it valuable for various research and therapeutic applications .

In contrast, Bucladesine Impurity 2 represents a molecular variant that must be monitored and controlled during manufacturing processes to ensure the quality and efficacy of Bucladesine formulations. The impurity profile serves as a critical quality attribute in pharmaceutical development and regulatory submissions.

Analytical Characterization Methods

Accurate identification and quantification of Bucladesine Impurity 2 requires sophisticated analytical methodologies. High-performance liquid chromatography (HPLC) with appropriate column selection represents the standard approach for analyzing this compound.

HPLC Analytical Conditions

The analysis of Bucladesine and its impurities, including Impurity 2, can be effectively performed using reverse-phase HPLC methods. The following conditions have been established for optimal separation:

Table 3: HPLC Analytical Parameters for Bucladesine Impurity Analysis

ParameterCondition
Column TypeNewcrom R1 (Reverse Phase)
Mobile PhaseAcetonitrile/Water/Phosphoric Acid
MS CompatibilityPhosphoric acid can be replaced with formic acid
Particle Size OptionsAvailable in 3 μm for UPLC applications
ScalabilityMethod is scalable for preparative separations
ApplicationsIsolation of impurities, pharmacokinetics

This HPLC methodology provides a reliable approach for both qualitative and quantitative analysis of Bucladesine Impurity 2 in research and quality control settings .

The compound is utilized as a reference standard meeting stringent regulatory requirements established by pharmacopeial authorities including USP, EMA, JP, and BP. Its primary applications include:

  • Analytical method development and validation

  • Quality control testing of Bucladesine formulations

  • Support for Abbreviated New Drug Applications (ANDA) and New Drug Applications (NDA)

  • Structure elucidation studies to confirm molecular identity

These applications underscore the importance of high-purity Bucladesine Impurity 2 standards in ensuring pharmaceutical product quality and safety .

ParameterSpecification
Purity≥95%
Storage Temperature-20°C
DocumentationCertificate of Analysis
Packaging OptionsVarious sizes available
Inventory StatusGenerally in stock from suppliers

Structure-Activity Relationship Considerations

The structural characteristics of Bucladesine Impurity 2 must be considered in relation to the pharmacological activity of the parent compound to fully understand its significance in pharmaceutical applications.

Pharmacological Context

The parent compound, Bucladesine sodium, demonstrates significant biological activities, including:

  • Activation of cAMP-dependent protein kinase (PKA)

  • Inhibition of phosphodiesterase (PDE)

  • Anti-inflammatory effects in multiple experimental models

  • Protection against demyelination in neurological disease models

  • Hepatoprotective effects against TNF-α and D-galactosamine-induced liver injury

These biological activities provide context for understanding the potential impact of Bucladesine Impurity 2 on drug efficacy and safety .

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